Cas no 2309624-10-8 (2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one)

2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one structure
2309624-10-8 structure
商品名:2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one
CAS番号:2309624-10-8
MF:C20H23N3O2
メガワット:337.415524721146
CID:5338656

2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one 化学的及び物理的性質

名前と識別子

    • 2-((3,5-dimethylisoxazol-4-yl)methyl)-6-(4-isobutylphenyl)pyridazin-3(2H)-one
    • 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[4-(2-methylpropyl)phenyl]pyridazin-3-one
    • 2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one
    • インチ: 1S/C20H23N3O2/c1-13(2)11-16-5-7-17(8-6-16)19-9-10-20(24)23(21-19)12-18-14(3)22-25-15(18)4/h5-10,13H,11-12H2,1-4H3
    • InChIKey: OIUNKKJBZLZXDQ-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)=C(C(C)=N1)CN1C(C=CC(C2C=CC(=CC=2)CC(C)C)=N1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 535
  • トポロジー分子極性表面積: 58.7
  • 疎水性パラメータ計算基準値(XlogP): 3.8

2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6411-2816-5mg
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[4-(2-methylpropyl)phenyl]-2,3-dihydropyridazin-3-one
2309624-10-8
5mg
$69.0 2023-09-09
Life Chemicals
F6411-2816-40mg
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[4-(2-methylpropyl)phenyl]-2,3-dihydropyridazin-3-one
2309624-10-8
40mg
$140.0 2023-09-09
Life Chemicals
F6411-2816-75mg
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[4-(2-methylpropyl)phenyl]-2,3-dihydropyridazin-3-one
2309624-10-8
75mg
$208.0 2023-09-09
Life Chemicals
F6411-2816-4mg
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[4-(2-methylpropyl)phenyl]-2,3-dihydropyridazin-3-one
2309624-10-8
4mg
$66.0 2023-09-09
Life Chemicals
F6411-2816-10μmol
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[4-(2-methylpropyl)phenyl]-2,3-dihydropyridazin-3-one
2309624-10-8
10μmol
$69.0 2023-09-09
Life Chemicals
F6411-2816-50mg
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[4-(2-methylpropyl)phenyl]-2,3-dihydropyridazin-3-one
2309624-10-8
50mg
$160.0 2023-09-09
Life Chemicals
F6411-2816-20mg
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[4-(2-methylpropyl)phenyl]-2,3-dihydropyridazin-3-one
2309624-10-8
20mg
$99.0 2023-09-09
Life Chemicals
F6411-2816-2μmol
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[4-(2-methylpropyl)phenyl]-2,3-dihydropyridazin-3-one
2309624-10-8
2μmol
$57.0 2023-09-09
Life Chemicals
F6411-2816-2mg
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[4-(2-methylpropyl)phenyl]-2,3-dihydropyridazin-3-one
2309624-10-8
2mg
$59.0 2023-09-09
Life Chemicals
F6411-2816-10mg
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-[4-(2-methylpropyl)phenyl]-2,3-dihydropyridazin-3-one
2309624-10-8
10mg
$79.0 2023-09-09

2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one 関連文献

2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-oneに関する追加情報

Introduction to 2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one (CAS No. 2309624-10-8)

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one, identified by its CAS number 2309624-10-8, represents a significant advancement in the field of medicinal chemistry. This molecule has garnered attention due to its unique structural features and potential therapeutic applications. The presence of a dihydropyridazinone core combined with a 3,5-dimethyl-1,2-oxazole substituent suggests a high degree of molecular complexity, which may contribute to its distinct pharmacological properties.

In recent years, the development of novel heterocyclic compounds has been a focal point in drug discovery efforts. The dihydropyridazinone scaffold is particularly noteworthy for its versatility in medicinal chemistry, often serving as a privileged structure in the design of bioactive molecules. This particular compound incorporates a 4-(2-methylpropyl)phenyl group, which may enhance its binding affinity to biological targets by introducing hydrophobic interactions and steric effects. The 3,5-dimethyl-1,2-oxazole moiety further adds to the molecular diversity, potentially influencing both the electronic and steric environment of the compound.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research in pharmaceutical sciences highlights the importance of structurally diverse molecules in overcoming drug resistance and improving therapeutic efficacy. The dihydropyridazinone core has been extensively studied for its pharmacological activity in various disease models. For instance, derivatives of this scaffold have shown promise in inhibiting certain enzymes and receptors involved in inflammation and cardiovascular diseases. The incorporation of the 3,5-dimethyl-1,2-oxazole group may further modulate these effects by altering the compound's pharmacokinetic profile.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Virtual screening techniques have been employed to identify molecules with high binding affinity to target proteins. The structural features of 2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one make it an attractive candidate for such studies. Its complex architecture suggests multiple interaction points with biological targets, which could be exploited for therapeutic purposes.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. For instance, palladium-catalyzed cross-coupling reactions have been utilized to construct the aromatic ring system efficiently. The introduction of the dihydropyridazinone core requires careful consideration of reaction intermediates to avoid unwanted side products. These synthetic challenges highlight the expertise required in medicinal chemistry for developing such novel molecules.

Evaluation of the pharmacological properties of this compound is crucial for determining its potential as a drug candidate. In vitro assays have been conducted to assess its activity against various biological targets. Preliminary results suggest that it exhibits inhibitory effects on certain enzymes relevant to metabolic disorders and neurodegenerative diseases. The presence of the 4-(2-methylpropyl)phenyl group appears to enhance its binding affinity to these targets, making it a promising lead compound for further investigation.

Moreover, the compound's solubility and metabolic stability are critical factors that influence its clinical applicability. Studies have been performed to optimize these properties through structural modifications. The 3,5-dimethyl-1,2-oxazole substituent may play a role in enhancing solubility while maintaining bioactivity. Further research is needed to fully understand how these structural features contribute to the overall pharmacokinetic profile.

The field of medicinal chemistry continues to evolve rapidly, driven by new discoveries and technological innovations. The development of novel heterocyclic compounds like 2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one (CAS No. 2309624-10-8) underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. Such collaborations are essential for translating basic research into tangible therapeutic solutions.

In conclusion,this compound represents a significant contribution to the field of medicinal chemistry, with potential applications in treating various diseases. Its unique structural features and promising pharmacological properties make it an exciting candidate for further research and development. As our understanding of biological systems continues to grow,the demand for innovative drug candidates will only increase, necessitating continued innovation in chemical synthesis and drug discovery methodologies.

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd